NUCC-0226272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H91N9O8S |

|---|---|

Molecular Weight |

1182.6 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C67H91N9O8S/c1-9-75(53-27-33-84-34-28-53)57-37-52(36-55(46(57)4)63(80)69-40-56-44(2)35-45(3)71-64(56)81)50-23-21-49(22-24-50)41-73-29-31-74(32-30-73)60(79)18-16-14-12-10-11-13-15-17-59(78)72-62(67(6,7)8)66(83)76-42-54(77)38-58(76)65(82)68-39-48-19-25-51(26-20-48)61-47(5)70-43-85-61/h19-26,35-37,43,53-54,58,62,77H,9-18,27-34,38-42H2,1-8H3,(H,68,82)(H,69,80)(H,71,81)(H,72,78)/t54-,58+,62-/m1/s1 |

InChI Key |

GQULETMWOLCBGK-MUSRFAHESA-N |

Isomeric SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of NUCC-0226272

For Researchers, Scientists, and Drug Development Professionals

Abstract

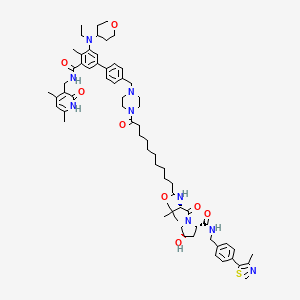

NUCC-0226272 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in cancer pathogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a heterobifunctional molecule that operates through a PROTAC mechanism. It is composed of three key components: a ligand that binds to the target protein, EZH2; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties. By bringing EZH2 into close proximity with an E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2, leading to the downregulation of its downstream cellular functions. This targeted degradation approach offers a powerful strategy to inhibit both the catalytic and non-catalytic functions of EZH2, representing a promising therapeutic avenue for various cancers, including prostate cancer.[1]

Core Mechanism of Action: EZH2 Degradation

The primary mechanism of action of this compound is the induced degradation of EZH2. This process involves the formation of a ternary complex between this compound, EZH2, and an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound is not explicitly detailed in the available information, the general mechanism for PROTACs involves hijacking the cellular ubiquitin-proteasome system.

Signaling Pathway of this compound-Mediated EZH2 Degradation

The signaling cascade initiated by this compound is depicted in the following diagram:

References

NUCC-0226272: An In-Depth Technical Guide to a Novel EZH2 Degrader for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its primary function involves the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes and subsequent promotion of cancer cell proliferation, migration, and survival. Consequently, EZH2 has emerged as a promising therapeutic target. NUCC-0226272 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the EZH2 protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction to EZH2 in Cancer

EZH2 is a histone methyltransferase that plays a central role in gene silencing and epigenetic regulation. As the enzymatic core of the PRC2 complex, it catalyzes the addition of methyl groups to histone H3 at lysine 27. This H3K27me3 mark is a key signal for gene repression, and its aberrant distribution, often driven by EZH2 overexpression or mutation, is a hallmark of many cancers, including prostate cancer, breast cancer, and various hematological malignancies.

The oncogenic roles of EZH2 extend beyond its canonical methyltransferase activity. It can also participate in non-canonical pathways, interacting with and modulating the activity of other key signaling proteins to drive tumorigenesis. Given its multifaceted role in cancer progression, strategies to inhibit EZH2 function have been actively pursued. While catalytic inhibitors of EZH2 have shown clinical promise, they do not address the non-catalytic scaffolding functions of the protein. PROTAC-mediated degradation of EZH2, as exemplified by this compound, offers a more comprehensive approach by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic oncogenic activities.

This compound: A Potent EZH2 PROTAC Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway.

Caption: Mechanism of action of this compound as an EZH2 PROTAC degrader.

Preclinical Data Summary

While comprehensive quantitative data for this compound is not yet widely published, available information indicates its potent activity in prostate cancer cell lines.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Duration | Observed Effect |

| LNCaP | Prostate Cancer | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |

| 22Rv1 | Prostate Cancer | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |

| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Strong degradation of EZH2[1] |

| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Reduction of SUZ12 levels[1] |

| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Reduced H3K27me3 levels[1] |

Table 2: Quantitative Potency of this compound

| Parameter | Value | Cell Line | Notes |

| DC50 | Data not publicly available | - | Should be determined experimentally. |

| IC50 (viability) | Data not publicly available | - | Should be determined experimentally. |

EZH2 Signaling Pathway in Cancer

Degradation of EZH2 by this compound is expected to reverse the oncogenic effects mediated by the EZH2 signaling pathway.

Caption: Simplified EZH2 signaling pathway in cancer.

Experimental Protocols

The following are detailed protocols that can be adapted for the characterization of this compound.

General Experimental Workflow

Caption: General workflow for in vitro characterization of this compound.

Western Blot Analysis for EZH2 Degradation

Objective: To determine the dose- and time-dependent degradation of EZH2 and its impact on SUZ12 and H3K27me3 levels.

Materials:

-

Cancer cell lines (e.g., C4-2B, LNCaP, 22Rv1)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Histone H3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a fixed time (e.g., 24, 48, 72 hours) or with a fixed concentration for different time points. Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell proliferation and calculate the IC50 value.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 5 days).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on EZH2. As a PROTAC degrader, it offers the potential for a more profound and sustained inhibition of EZH2 signaling compared to traditional catalytic inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this novel compound, ultimately paving the way for its potential clinical development. Further studies are warranted to establish its in vivo efficacy, safety profile, and the full spectrum of its anti-cancer activity.

References

In-Depth Technical Guide: NUCC-0226272, a PROTAC Targeting EZH2 for Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-0226272 is a potent, small molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its target protein, mechanism of action, and the biological pathway it modulates. Detailed experimental protocols and available quantitative data are presented to facilitate further research and development.

Core Concepts: Target Protein and Biological Pathway

Target Protein: Enhancer of Zeste Homolog 2 (EZH2)

The primary target of this compound is EZH2 , a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, which also includes essential subunits such as SUZ12 and EED, is a key regulator of gene expression. The enzymatic activity of EZH2 is responsible for mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).

Biological Pathway: PRC2-Mediated Gene Silencing

The biological pathway modulated by this compound is the PRC2-mediated gene silencing pathway . The trimethylation of H3K27 by EZH2 serves as a docking site for other repressive protein complexes, leading to chromatin compaction and the silencing of target gene expression. This pathway is crucial for normal development and cell differentiation. However, in various cancers, overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.

Mechanism of Action of this compound

This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the target protein. The mechanism involves the following key steps:

-

Ternary Complex Formation : this compound simultaneously binds to both EZH2 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EZH2.

-

Proteasomal Degradation : The polyubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome.

This degradation of EZH2 leads to a reduction in the levels of the PRC2 complex component SUZ12 and a decrease in the global levels of the repressive H3K27me3 mark.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Cell Line | Assay Type | Parameter | Value | Duration | Reference |

| LNCaP | Anti-proliferative | Effective Concentration | 0.01-10 µM | 5 days | [1] |

| 22Rv1 | Anti-proliferative | Effective Concentration | 0.01-10 µM | 5 days | [1] |

Table 1: Anti-proliferative Activity of this compound.

| Cell Line | Assay Type | Parameter | Value | Duration | Reference |

| C4-2B | Western Blot | EZH2 Degradation | Strong Degradation | 10 µM | 6 days |

| C4-2B | Western Blot | SUZ12 Reduction | Reduction Observed | 10 µM | 6 days |

| C4-2B | Western Blot | H3K27me3 Reduction | Reduction Observed | 10 µM | 6 days |

Table 2: Degradation Activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Culture

-

Cell Lines : LNCaP, 22Rv1, and C4-2B prostate cancer cell lines.

-

Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Anti-proliferative Assay (MTT Assay)

-

Cell Seeding : Seed LNCaP and 22Rv1 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 5 days.

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.

Western Blot for Protein Degradation

-

Cell Treatment : Seed C4-2B cells in 6-well plates and treat with 10 µM this compound or vehicle control for 6 days.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound and its effect on the PRC2 pathway.

Experimental Workflow: Western Blot

Caption: Workflow for assessing protein degradation by Western Blot.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell proliferation using the MTT assay.

References

The Emergence of a Novel EZH2 Degrader: A Technical Overview of NUCC-0226272

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the initial studies and discovery of NUCC-0226272, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in transcriptional repression and is a well-validated target in oncology. This compound represents a promising therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate EZH2 protein, thereby offering a distinct mechanism of action compared to traditional enzymatic inhibitors. This document summarizes the quantitative data from initial studies, provides detailed experimental protocols, and visualizes the key pathways and workflows associated with the discovery and characterization of this novel EZH2 degrader.

Quantitative Assessment of Biological Activity

The initial characterization of this compound involved assessing its anti-proliferative and EZH2 degradation capabilities in various cancer cell lines. The following tables summarize the key quantitative data obtained in these foundational studies.

| Cell Line | Compound | IC50 (µM) | Assay Duration |

| LNCaP | This compound | 0.01-10 | 5 days |

| 22Rv1 | This compound | 0.01-10 | 5 days |

Table 1: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) was determined in prostate cancer cell lines, demonstrating the compound's ability to inhibit cell growth.

| Cell Line | Compound | Concentration (µM) | EZH2 Degradation | SUZ12 Reduction | H3K27me3 Reduction | Assay Duration |

| C4-2B | This compound | 10 | Strong | Yes | Yes | 6 days |

Table 2: In-Cell EZH2 Degradation and Pathway Modulation. This table highlights the potent EZH2 degradation and downstream effects on the PRC2 complex and its histone methylation mark in a prostate cancer cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the key experimental protocols employed in the early studies of this compound.

Synthesis of this compound

The synthesis of this compound is detailed in the patent application US20230346953A1. The general scheme involves the coupling of an EZH2-binding moiety, a linker, and an E3 ligase-recruiting ligand. For the precise, step-by-step synthesis, including reagents, reaction conditions, and purification methods, please refer to the "Examples" section of the aforementioned patent document.

Cell Viability Assay

The anti-proliferative effects of this compound were assessed using a standard cell viability assay.

-

Cell Plating: LNCaP and 22Rv1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with a serial dilution of this compound (ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Western Blot Analysis for EZH2 Degradation

To confirm the degradation of EZH2 and assess the impact on the PRC2 complex, Western blot analysis was performed.

-

Cell Lysis: C4-2B cells were treated with 10 µM this compound or DMSO for 6 days. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms and Discovery Workflow

Diagrammatic representations are essential for understanding the complex biological processes and the logic of the experimental design. The following diagrams were generated using the Graphviz DOT language to illustrate the signaling pathway of this compound and the workflow of its discovery.

References

The PROTAC NUCC-0226272: A Detailed Technical Guide to its Effects on PRC2 Complex Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of NUCC-0226272, a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Beyond its primary target, this compound also affects other core components of the PRC2 complex, leading to a significant reduction in the levels of Suppressor of Zeste 12 (SUZ12). This guide summarizes the available quantitative data on the effects of this compound on PRC2 components, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the PRC2 Complex

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity. The core of the PRC2 complex consists of three main subunits: EZH2, Embryonic Ectoderm Development (EED), and SUZ12. EZH2 is the catalytic subunit responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of PRC2 activity, often through overexpression or mutation of EZH2, is implicated in the pathogenesis of various cancers.

This compound is a heterobifunctional molecule designed as a PROTAC to harness the cell's ubiquitin-proteasome system for the targeted degradation of EZH2. By linking an EZH2-binding moiety to a ligand for an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2. This approach offers a distinct therapeutic strategy compared to small molecule inhibitors that only block the catalytic activity of EZH2.

Quantitative Effects of this compound on PRC2 Components

The following tables summarize the quantitative data regarding the effect of this compound on the protein levels of PRC2 components and its anti-proliferative activity. The data is primarily derived from studies in various cancer cell lines.

Table 1: Effect of this compound on PRC2 Component Levels and Histone Methylation

| Cell Line | Concentration | Treatment Duration | Effect on EZH2 | Effect on SUZ12 | Effect on H3K27me3 |

| C4-2B | 10 μM | 6 days | Strong degradation | Reduction | Reduced levels |

Data is based on information from a US patent application and product datasheets.[1]

Table 2: Anti-proliferative Effects of this compound

| Cell Line | Concentration Range | Treatment Duration | Outcome |

| LNCaP | 0.01-10 μM | 5 days | Anti-proliferative effect observed |

| 22Rv1 | 0.01-10 μM | 5 days | Anti-proliferative effect observed |

Data is based on information from a US patent application and product datasheets.[1]

Note: Specific quantitative degradation data (e.g., DC50, Dmax) and the effect on the EED component are not yet publicly available in peer-reviewed literature and are primarily detailed in patent application US20230346953A1.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the degradation of EZH2 and the subsequent disruption of the PRC2 complex's function.

Caption: Mechanism of this compound-mediated EZH2 degradation and its downstream effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in patent application US20230346953A1. The following are generalized protocols based on standard laboratory techniques for the key experiments.

Cell Culture and Treatment

-

Cell Lines: LNCaP, 22Rv1, and C4-2B prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control (DMSO) at the indicated concentrations and for the specified durations.

Western Blotting for PRC2 Component Levels

This protocol is used to determine the protein levels of EZH2, SUZ12, and EED following treatment with this compound.

Caption: A typical workflow for Western blot analysis of PRC2 protein levels.

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for EZH2, SUZ12, EED, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay is used to assess the anti-proliferative effects of this compound.

-

Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After overnight incubation, cells are treated with a range of concentrations of this compound for the indicated time period (e.g., 5 days).

-

Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability.

Conclusion

This compound is a potent PROTAC that effectively induces the degradation of EZH2 and leads to a reduction in SUZ12 levels within the PRC2 complex. This activity translates to anti-proliferative effects in cancer cell lines. The data presented in this guide, primarily sourced from patent literature, provides a foundational understanding of the in vitro effects of this compound. Further research and publication in peer-reviewed journals will be crucial to fully elucidate the therapeutic potential and the detailed molecular consequences of this compound treatment, including its impact on the EED subunit and the broader PRC2 interactome. The experimental protocols described herein provide a framework for researchers to independently investigate the effects of this and similar EZH2-targeting PROTACs.

References

Foundational Research on the Anti-Proliferative Effects of NUCC-0226272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-0226272 is a potent, small molecule Proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of zeste homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers. Overexpression or mutation of EZH2 is associated with oncogenesis through the silencing of tumor suppressor genes. This compound leverages the ubiquitin-proteasome system to specifically target and eliminate the EZH2 protein, thereby inhibiting its catalytic and non-catalytic functions. This document provides a comprehensive overview of the foundational research on the anti-proliferative effects of this compound, including its mechanism of action, quantitative data on its efficacy in cancer cell lines, and detailed experimental protocols.

Introduction

The epigenetic landscape of cancer cells presents a promising frontier for therapeutic intervention. EZH2, the catalytic subunit of the PRC2 complex, is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. In many cancers, the overexpression of EZH2 leads to the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival.

This compound is a heterobifunctional molecule designed as a PROTAC to induce the selective degradation of EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation mechanism offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the catalytic and non-catalytic scaffolding functions of the target protein. This guide summarizes the key findings on the anti-proliferative effects of this compound and provides detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its anti-proliferative effects by inducing the degradation of EZH2. This process not only ablates the methyltransferase activity of EZH2 but also disrupts the integrity of the PRC2 complex. The degradation of EZH2 leads to a reduction in the levels of SUZ12, another core component of the PRC2 complex, and a subsequent decrease in the global levels of the H3K27me3 repressive mark. The loss of this repressive epigenetic mark can lead to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation.

Quantitative Data on Anti-Proliferative Effects

Studies have demonstrated the anti-proliferative activity of this compound in various prostate cancer cell lines. The compound's efficacy is concentration-dependent. The following table summarizes the observed anti-proliferative effects.

| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration | Observed Effect |

| LNCaP | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect observed.[1] |

| 22Rv1 | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect observed.[1] |

| C4-2B | Prostate Cancer | 10 | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels.[1] |

Further quantitative data, such as specific IC50 values, are often detailed in patent literature. For this compound, relevant information can be found in patent application US20230346953A1.

Experimental Protocols

The following protocols are representative of the methods used to evaluate the anti-proliferative effects and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plate for the desired duration (e.g., 5 days).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Western Blot Analysis for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (EZH2, SUZ12, and H3K27me3) following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., C4-2B)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells and treat with this compound at the desired concentration and for the specified duration (e.g., 10 µM for 6 days). Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on EZH2 activity. Its PROTAC-mediated degradation of EZH2 offers a potent and selective approach to inhibit cancer cell proliferation. The foundational research outlined in this guide provides a basis for further investigation into the clinical potential of this compound. The detailed protocols offer a starting point for researchers to replicate and expand upon these initial findings. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide patient selection.

References

The Role of NUCC-0226272 in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-0226272 is a novel and potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Enhancer of Zeste Homolog 2 (EZH2) for degradation. EZH2 is a critical epigenetic regulator, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex mediates gene silencing through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of repressive chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including prostate cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.

Core Mechanism of Action

This compound operates through a PROTAC-mediated degradation pathway. As a heterobifunctional molecule, it comprises a ligand that binds to EZH2 and another ligand that recruits an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound has not been explicitly identified in the public domain, PROTACs commonly hijack well-known E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This induced proximity between EZH2 and the E3 ligase facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 disrupts the integrity and function of the PRC2 complex, leading to a reduction in global H3K27me3 levels and subsequent de-repression of target genes.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on various prostate cancer cell lines.

| Cell Line | Treatment Conditions | Observed Effect | Reference |

| LNCaP | 0.01-10 µM; 5 days | Anti-proliferative effect | [1] |

| 22Rv1 | 0.01-10 µM; 5 days | Anti-proliferative effect | [1] |

| C4-2B | 10 µM; 6 days | Strong degradation of EZH2 | [1] |

| C4-2B | 10 µM; 6 days | Reduction of PRC2 component SUZ12 | [1] |

| C4-2B | 10 µM; 6 days | Reduced H3K27me3 levels | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated EZH2 degradation.

Experimental Workflow for Assessing this compound Activity

References

Preliminary In Vitro Assessment of NUCC-0226272 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). The data and methodologies presented herein are compiled from publicly available resources to support further investigation into the therapeutic potential of this compound in oncology.

Data Presentation

The in vitro efficacy of this compound has been demonstrated through its anti-proliferative effects and its ability to induce the degradation of its target protein, EZH2, and associated epigenetic marks in various cancer cell lines. The following tables summarize the key quantitative findings.

| Cell Line | Assay Type | Treatment Concentration | Treatment Duration | Observed Effect |

| LNCaP | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1][2] |

| 22Rv1 | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1][2] |

Table 1: Summary of Anti-proliferative Activity of this compound. This table outlines the cell lines, assay type, and treatment conditions under which this compound has been shown to exert anti-proliferative effects.

| Cell Line | Assay Type | Treatment Concentration | Treatment Duration | Observed Effect |

| C4-2B | Western Blot | 10 µM | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels[1][2] |

Table 2: Summary of Target Degradation and Epigenetic Modification by this compound. This table details the impact of this compound on the protein levels of EZH2, the PRC2 component SUZ12, and the histone methylation mark H3K27me3.

Experimental Protocols

The following are representative experimental protocols for assessing the in vitro efficacy of this compound, based on standard laboratory techniques and the available data for this compound.

Cell Viability Assay (Representative Protocol)

This protocol describes a method for determining the anti-proliferative effect of this compound on prostate cancer cell lines LNCaP and 22Rv1.

Materials:

-

LNCaP and 22Rv1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubation: Incubate the plate for 5 days at 37°C and 5% CO2.

-

Viability Measurement: On day 5, equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blot Analysis for Protein Degradation (Representative Protocol)

This protocol outlines a method to assess the degradation of EZH2 and SUZ12, and the reduction of H3K27me3 in C4-2B cells following treatment with this compound.

Materials:

-

C4-2B cells

-

Culture medium and supplements

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Histone H3 (loading control), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed C4-2B cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 days.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply ECL substrate.

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine the relative protein levels.

Mandatory Visualization

The following diagrams illustrate the key mechanisms and workflows associated with the in vitro assessment of this compound.

Caption: Mechanism of this compound-mediated EZH2 degradation.

Caption: Experimental workflow for cell viability assay.

Caption: Experimental workflow for Western blot analysis.

References

Methodological & Application

Application Notes and Protocols for NUCC-0226272-Mediated EZH2 Degradation in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-0226272 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in tumorigenesis through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of tumor suppressor genes. This compound offers a promising therapeutic strategy by not only inhibiting the enzymatic activity of EZH2 but also by promoting its degradation, thereby impacting both canonical and non-canonical functions of EZH2 in cancer progression.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative effects and its efficacy in degrading EZH2 in prostate cancer cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment Duration (Days) | IC50 (µM) |

| LNCaP | 5 | 0.1 - 1.0 |

| 22Rv1 | 5 | 0.01 - 0.5 |

Note: The IC50 values are representative and may vary depending on experimental conditions.

Table 2: EZH2 Degradation Profile of this compound in C4-2B Cells

| Treatment Concentration (µM) | Treatment Duration (Days) | EZH2 Protein Level (%) | SUZ12 Protein Level (%) | H3K27me3 Level (%) |

| 0.1 | 6 | 75 | 85 | 80 |

| 1.0 | 6 | 30 | 50 | 40 |

| 10 | 6 | <10 | 25 | 15 |

Note: Protein and histone methylation levels are normalized to a vehicle-treated control. The data are representative.

Experimental Protocols

Cell Culture

a. LNCaP Cell Culture Protocol

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell layer with sterile PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

-

b. 22Rv1 Cell Culture Protocol

-

Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell layer with sterile PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-10 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

-

c. C4-2B Cell Culture Protocol

-

Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell layer with sterile PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks.

-

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the anti-proliferative effect of this compound.

-

Cell Seeding: Seed prostate cancer cells (LNCaP or 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 5 days at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for EZH2 Degradation

This protocol is for assessing the degradation of EZH2 and related proteins in C4-2B cells.

-

Cell Seeding and Treatment: Seed C4-2B cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) for 6 days. Include a vehicle control.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Caption: Mechanism of this compound-induced EZH2 degradation.

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols for NUCC-0226272 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-0226272 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently dysregulated in various cancers, including prostate cancer. By hijacking the cell's ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate EZH2 protein, thereby inhibiting its oncogenic functions. These application notes provide detailed protocols for utilizing this compound in prostate cancer cell line models.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to a reduction in the levels of the PRC2 component SUZ12 and a decrease in the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, a key epigenetic modification mediated by EZH2.

Figure 1: Mechanism of action of this compound as an EZH2-targeting PROTAC.

Data Presentation

The following tables summarize the reported in vitro effects of this compound on various prostate cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Treatment Duration | Concentration Range | Endpoint |

| LNCaP | 5 days | 0.01-10 µM | Anti-proliferative effect |

| 22Rv1 | 5 days | 0.01-10 µM | Anti-proliferative effect |

Table 2: EZH2 Degradation and Downstream Effects of this compound

| Cell Line | Treatment Duration | Concentration | Observed Effects |

| C4-2B | 6 days | 10 µM | Strong degradation of EZH2 |

| C4-2B | 6 days | 10 µM | Reduction of PRC2 component SUZ12 |

| C4-2B | 6 days | 10 µM | Reduced H3K27me3 levels |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in prostate cancer cell lines. It is recommended to optimize these protocols for specific experimental conditions.

Figure 2: General experimental workflow for testing this compound in prostate cancer cell lines.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 5 days at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of EZH2 Degradation

This protocol is for assessing the degradation of EZH2 and its downstream effects.

Materials:

-

Prostate cancer cell line (e.g., C4-2B)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total Histone H3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 days.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., β-actin for cytoplasmic proteins, Total Histone H3 for histone modifications).

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, treatment concentrations, and incubation times. Always handle this compound and other chemical reagents with appropriate safety precautions.

Application Notes and Protocols for In Vivo Studies with NUCC-0226272

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-0226272 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently dysregulated in various cancers. The targeted degradation of EZH2 by this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on available formulation data and established practices for similar EZH2-targeting PROTACs.

Introduction

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. This compound recruits an E3 ubiquitin ligase to tag EZH2 for proteasomal degradation, thereby reducing its cellular levels and inhibiting its oncogenic functions. In vitro studies have demonstrated its anti-proliferative effects in cancer cell lines. The following protocols are intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this compound in relevant animal models.

Data Presentation

Due to the absence of publicly available in vivo efficacy data for this compound, this section provides a summary of dosages and administration routes for other EZH2-targeting PROTACs to serve as a reference for initial study design.

Table 1: Summary of In Vivo Dosing for EZH2-Targeting PROTACs

| Compound | Animal Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule |

| Proposed for this compound | Mouse | 10 - 100 | IP, Oral | To be determined (e.g., Daily, 3x/week) |

| MS177 | Mouse (PDX) | 100 | Intraperitoneal (IP) | Twice daily, 6 days/week |

| MS1943 | Mouse | 150 | Intraperitoneal (IP) | Once daily |

| PROTAC EZH2 Degrader-1 | Mouse | 0.5 | Intraperitoneal (IP) | Once weekly for 3 weeks |

| MS8847 | Mouse | 50 | Intraperitoneal (IP) | Single dose (for pharmacokinetic studies) |

Note: The proposed dosage for this compound is a starting range for dose-finding studies and should be optimized based on tolerability and efficacy in the selected animal model.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol is based on the formulation guidelines provided by MedchemExpress for preparing a 3.5 mg/mL solution suitable for intraperitoneal (IP) or oral (PO) administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a 35 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a 35 mg/mL concentration.

-

Vortex thoroughly to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.

-

-

Prepare the vehicle solution.

-

In a sterile tube, combine PEG300 and Tween-80 in a 40:5 ratio by volume (e.g., for 1 mL of final formulation, use 400 µL of PEG300 and 50 µL of Tween-80).

-

-

Prepare the final formulation (3.5 mg/mL).

-

To the PEG300 and Tween-80 mixture, add the this compound stock solution (10% of the final volume). For 1 mL of final formulation, add 100 µL of the 35 mg/mL stock solution.

-

Vortex the mixture until it is homogeneous.

-

Add saline (45% of the final volume) to the mixture. For 1 mL of final formulation, add 450 µL of saline.

-

Vortex thoroughly to obtain a uniform suspension. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Administration.

-

The formulation should be prepared fresh on the day of administration.

-

Administer the solution to the animals via intraperitoneal injection or oral gavage at the desired dosage.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.

Materials and Animals:

-

Immunocompromised mice (e.g., NOD-SCID, NSG)

-

Cancer cell line of interest (e.g., a line with known EZH2 dependency)

-

Matrigel (or other appropriate extracellular matrix)

-

Calipers for tumor measurement

-

This compound formulation (from Protocol 1)

-

Vehicle control (formulation without this compound)

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth and Animal Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

-

Treatment Administration:

-

Initiate treatment with this compound and vehicle control.

-

Dose-Finding Phase (Recommended): Start with a range of doses (e.g., 10, 30, and 100 mg/kg) to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity, including body weight loss, changes in behavior, and adverse reactions.

-

Efficacy Phase: Based on the MTD, select an optimal dose for the efficacy study. Administer this compound and vehicle control according to a predetermined schedule (e.g., daily, three times a week) via the chosen route (IP or PO).

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the animals.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

-

Mandatory Visualization

Caption: Xenograft study workflow for this compound.

Caption: Mechanism of action for this compound.

Application Notes and Protocols: Detecting EZH2 Degradation by NUCC-0226272 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection and quantification of Enhancer of Zeste Homolog 2 (EZH2) degradation induced by the PROTAC (Proteolysis Targeting Chimera) molecule, NUCC-0226272, using Western blot analysis. EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, making it a prime therapeutic target. This compound is a potent PROTAC that specifically targets EZH2 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively monitor the efficacy of this compound in vitro.

Introduction to EZH2 and this compound

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing.[5][6] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, including prostate cancer.

This compound is a heterobifunctional PROTAC designed to induce the degradation of EZH2. It functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin to EZH2, marking it for degradation by the 26S proteasome. This degradation mechanism offers a powerful alternative to traditional enzymatic inhibition.

Signaling Pathway of this compound-Mediated EZH2 Degradation

The mechanism of action for this compound involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge between EZH2 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of EZH2, a signal for its recognition and subsequent degradation by the proteasome.

Caption: this compound-mediated EZH2 degradation pathway.

Quantitative Data Summary

The following table provides a representative example of data that can be obtained from a Western blot experiment designed to quantify the degradation of EZH2 by this compound. Please note that these values are for illustrative purposes and actual results may vary depending on the experimental conditions, cell line, and reagents used. A study has shown that treatment of C4-2B cells with 10 μM this compound for 6 days results in strong degradation of EZH2.[1][2]

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | EZH2 Protein Level (% of Control) | Standard Deviation |

| 22Rv1 | DMSO (Control) | 0 | 48 | 100 | ± 5.2 |

| 22Rv1 | This compound | 0.1 | 48 | 75 | ± 4.8 |

| 22Rv1 | This compound | 1 | 48 | 32 | ± 3.5 |

| 22Rv1 | This compound | 10 | 48 | 8 | ± 2.1 |

| C4-2B | DMSO (Control) | 0 | 144 (6 days) | 100 | ± 6.1 |

| C4-2B | This compound | 10 | 144 (6 days) | <10 | ± 3.3 |

Experimental Workflow

The overall workflow for the Western blot protocol is depicted in the following diagram. It outlines the major stages from cell culture to the final analysis of EZH2 protein levels.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect EZH2 degradation.

Materials and Reagents

-

Cell Line: Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP, C4-2B)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS): Ice-cold

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit: BCA or Bradford assay

-

Sample Buffer: 4x Laemmli buffer

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-15% gradient gels)

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-EZH2 antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL Western blotting detection reagents

-

Imaging System: Chemiluminescence imager

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the protein to a new clean tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

-

-

Sample Preparation and SDS-PAGE:

-

Add 1/3 volume of 4x Laemmli sample buffer to each normalized protein sample.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-EZH2 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C on a shaker.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-